![molecular formula C13H14Cl2O2 B14377960 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-53-9](/img/structure/B14377960.png)
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.4]heptane core with two dioxane rings and a phenyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,1-dichloro-2,2-dimethylpropane with phenylmagnesium bromide to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient cyclization and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur under certain conditions, leading to more complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-dimethylpropane: A precursor in the synthesis of the target compound.
Spiro[2.4]heptane Derivatives: Other compounds with similar spirocyclic structures.
Phenyl-substituted Dioxanes: Compounds with similar functional groups and reactivity.
Uniqueness
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[24]heptane is unique due to its specific combination of functional groups and spirocyclic structure
Properties
CAS No. |
89995-53-9 |
|---|---|
Molecular Formula |
C13H14Cl2O2 |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
2,2-dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C13H14Cl2O2/c1-11(2)12(8-13(12,14)15)17-10(16-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
ZGEABRDAFHXKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC2(Cl)Cl)OC(O1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


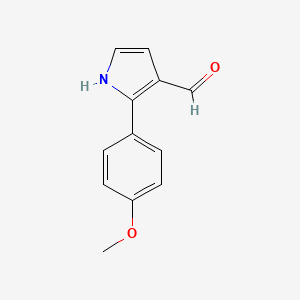
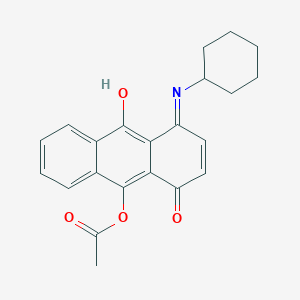
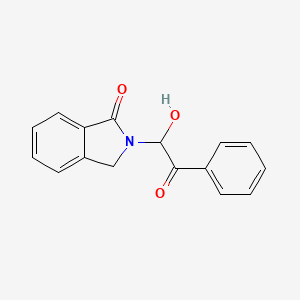
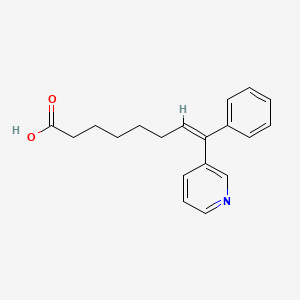
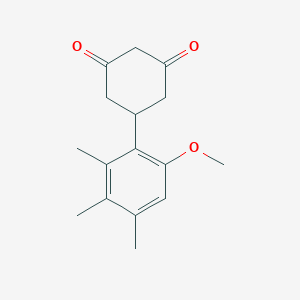
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
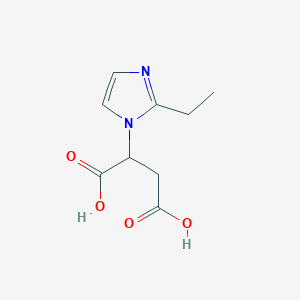

![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

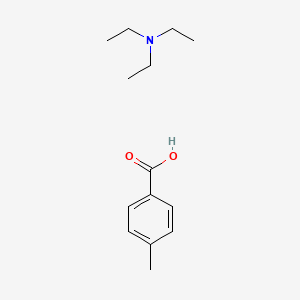
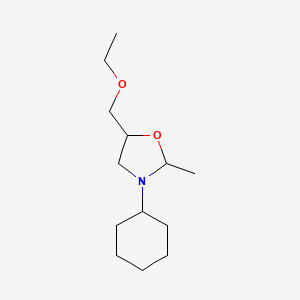
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
